5-Benzylpyridin-2-amine
Overview
Description
5-Benzylpyridin-2-amine (BPA) is a heterocyclic aromatic amine with a pyridine ring and a benzyl substituent. It is an important chemical intermediate, used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. BPA has also been studied for its potential therapeutic applications, as it has been found to possess a variety of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Comparative Carcinogenicity Studies
5-Benzylpyridin-2-amine (2-APP) has been examined in comparative carcinogenicity studies. Specifically, its mutagenic properties and structural similarity to known carcinogens have been investigated. For instance, Dooley et al. (1988) compared the tumorigenic activity of 2-APP with 4-aminobiphenyl (4-ABP) in mice, finding that 2-APP did not induce neoplastic lesions, unlike 4-ABP, which was strongly carcinogenic (Dooley et al., 1988).
Drug Discovery Intermediates
5-Benzylpyridin-2-amine serves as an intermediate in drug discovery. For example, Li et al. (2012) synthesized the compound 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, exploring its crystal structure and hydrogen bonding properties, showcasing its potential in the synthesis of new pharmaceutical compounds (Li et al., 2012).
Antimicrobial Activity
The antimicrobial activities of compounds derived from 5-Benzylpyridin-2-amine have been a subject of study. Senbagam et al. (2016) synthesized and assessed various substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds for their antimicrobial properties, finding significant activity against certain microbes (Senbagam et al., 2016).
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel compounds. Nordmann and Müller (2013) reported the synthesis of novel 1-aryl-5-benzoyl-6-phenyl-3,4-dihydropyridin-2(1H)-ones, using 5-Benzylpyridin-2-amine as a substrate in a copper-free alkynylation process (Nordmann & Müller, 2013).
Electrophilic Benzylation
Electrophilic benzylation of 2-aminopyridine ring with 5-Benzylpyridin-2-amine as a key compound has been studied by Kowalski (1991), providing insights into reaction mechanisms and compound formation (Kowalski, 1991).
Enhanced Dielectric Constant in Polyimides
5-Benzylpyridin-2-amine is also involved in material sciences. Qian et al. (2020) synthesized polyimide-metal complexes with enhanced dielectric, thermal, and mechanical properties, indicating potential applications in high-performance materials (Qian et al., 2020).
Ultrasound-Assisted Synthesis
The ultrasound-assisted synthesis involving 5-Benzylpyridin-2-amine derivatives has been explored by Erdogan (2018), showcasing the efficiency of ultrasound in chemical synthesis (Erdogan, 2018).
properties
IUPAC Name |
5-benzylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLZLNHYUDXOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540569 | |
Record name | 5-Benzylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzylpyridin-2-amine | |
CAS RN |
98477-40-8 | |
Record name | 5-Benzylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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